N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(3,5-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a bicyclic pyrido-quinoline scaffold with a 3-oxo group and a 3,5-dichlorophenyl substituent.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-13-8-14(20)10-15(9-13)21-26(24,25)16-6-11-2-1-5-22-17(23)4-3-12(7-16)18(11)22/h6-10,21H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGCIIMQMGBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC(=C4)Cl)Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the hexahydropyridoquinoline core: This can be achieved through a series of cyclization reactions.
Introduction of the dichlorophenyl group: This step usually involves a substitution reaction where the dichlorophenyl group is attached to the core structure.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent-Driven Physicochemical Properties
- Electron-Withdrawing Effects: The 3,5-dichlorophenyl group in the target compound confers strong electron-withdrawing characteristics, likely enhancing its binding to electron-rich biological targets (e.g., enzymes or receptors).
- Lipophilicity : Chlorine and bromine substituents increase logP values, suggesting improved membrane permeability compared to the hydroxypropyl derivative in , which may exhibit higher solubility due to its polar oxalamide group.
Biological Activity
N-(3,5-Dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound with potential applications in medicinal chemistry and agriculture due to its diverse biological activities. This article explores the compound's biological activity based on various studies and research findings.
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C19H14Cl2N2O3
- Molecular Weight : 389.232 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 595.4 °C at 760 mmHg
- Flash Point : 313.9 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its antimicrobial properties while the quinoline moiety contributes to its anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro and in vivo studies. For instance:
- In a carrageenan-induced edema model in rats, it showed significant reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
- Fungicidal Activity : A study on derivatives of quinoline linked to oxadiazole indicated that compounds similar to N-(3,5-dichlorophenyl)-3-oxo exhibited excellent fungicidal activity against Sclerotinia sclerotiorum, with an inhibition rate of up to 86.1% at a concentration of 50 mg/L .
- Toxicity Assessment : The acute toxicity of similar compounds was assessed with results indicating low toxicity profiles (LD50 > 2000 mg/kg), suggesting safety for further development in agricultural applications .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as halogens significantly enhances the biological activity of derivatives of this compound. This was evidenced by improved inhibition rates against various fungal pathogens when substituents were optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
